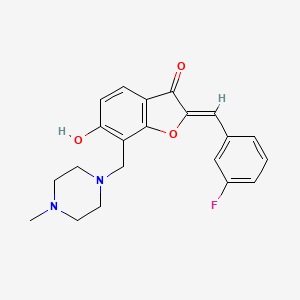
1-Chloro-5,6,7,8-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5,6,7,8-tetrahydroisoquinoline is an organic compound with the molecular formula C9H10ClN. It is a derivative of tetrahydroisoquinoline, characterized by the presence of a chlorine atom at the first position of the isoquinoline ring.
Mechanism of Action
Target of Action
It is a chlorinated derivative of tetrahydroisoquinoline, a heterocyclic compound commonly found in various natural products and pharmaceuticals .
Mode of Action
It has been studied for its potential use in medicinal chemistry, particularly in the development of new drugs for the treatment of neurological disorders, such as parkinson’s disease and schizophrenia .
Pharmacokinetics
Its boiling point is 130-135 °c (press: 5 torr), and it has a predicted density of 1185±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Its potential use in the treatment of neurological disorders suggests it may have effects on neuronal function .
Preparation Methods
1-Chloro-5,6,7,8-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the chlorination of 5,6,7,8-tetrahydroisoquinoline using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete chlorination .
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
1-Chloro-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amine derivative.
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction of this compound can lead to the formation of decahydroisoquinoline derivatives.
Scientific Research Applications
1-Chloro-5,6,7,8-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential therapeutic agents for neurodegenerative diseases and cancer.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
Comparison with Similar Compounds
1-Chloro-5,6,7,8-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:
5,6,7,8-Tetrahydroisoquinoline: Lacks the chlorine atom, making it less reactive in substitution reactions.
1,2,3,4-Tetrahydroisoquinoline: Another derivative with different substitution patterns, leading to varied chemical and biological properties.
7-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with the chlorine atom at a different position, affecting its reactivity and applications.
The unique positioning of the chlorine atom in this compound imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-chloro-5,6,7,8-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVXIJFUNYATQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2845474.png)


![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid](/img/structure/B2845482.png)



![9-Hydroxy-7-azaspiro[3.5]nonan-6-one](/img/structure/B2845489.png)

![1-Chloro-4-[(4-fluorosulfonyloxyphenyl)-methylcarbamoyl]benzene](/img/structure/B2845491.png)
![2-Chloro-N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2845492.png)


![1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B2845495.png)
